molecular formula C9H13ClN2O2 B11891781 4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one CAS No. 1346697-49-1

4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one

Cat. No.: B11891781
CAS No.: 1346697-49-1
M. Wt: 216.66 g/mol
InChI Key: IVHXMRVDKONTLC-UHFFFAOYSA-N
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Description

4-Chloro-5-(isopentyloxy)pyridazin-3(2H)-one is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.67 g/mol. It features a pyridazin-3(2H)-one heterocyclic scaffold, which is a six-membered ring with two adjacent nitrogen atoms and a carbonyl group at position 3 . This core structure is known to exist predominantly in the keto form, which is more thermodynamically stable than the enol tautomer . The compound is substituted at the 4-position with a chlorine atom and at the 5-position with an isopentyloxy group. This specific pattern of substitution makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The pyridazin-3(2H)-one scaffold is recognized as a privileged structure in drug discovery due to its diverse biological activities and ability to interact with multiple biological targets . Researchers are particularly interested in pyridazinone derivatives for their potential applications in tackling major health challenges, including cardiovascular diseases and cancer . The presence of the chlorine atom at the 4-position and the alkoxy group at the 5-position offers strategic sites for further chemical modification, allowing medicinal chemists to develop structure-activity relationships and optimize biological properties. Pyridazinone derivatives have demonstrated significant potential as vasodilators for cardiovascular research . These compounds can act through multiple mechanisms, including direct vasodilation or by targeting specific pathways such as the renin-angiotensin-aldosterone system and phosphodiesterase inhibition . The structural features of this compound suggest potential for similar activities, making it a candidate for investigating new cardiovascular therapeutics. In anticancer research, pyridazinone derivatives have shown promise through various mechanisms of action, including inhibition of key enzymes and processes involved in cancer cell proliferation and survival . Marketed drugs and research compounds containing this scaffold have demonstrated activity against multiple cancer targets, such as PARP, DHFR, B-RAF, BTK, FGFR, FER, and tubulin polymerization . The isopentyloxy substitution pattern in this compound may contribute to enhanced lipophilicity and membrane permeability, potentially influencing its biological activity profile. The compound is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or veterinary applications. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment. Proper storage conditions in well-sealed, light-resistant containers are recommended to maintain stability and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346697-49-1

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

5-chloro-4-(3-methylbutoxy)-1H-pyridazin-6-one

InChI

InChI=1S/C9H13ClN2O2/c1-6(2)3-4-14-7-5-11-12-9(13)8(7)10/h5-6H,3-4H2,1-2H3,(H,12,13)

InChI Key

IVHXMRVDKONTLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=C(C(=O)NN=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyridazine ring.

    Chlorination: The pyridazine ring is chlorinated at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The 5-position of the pyridazine ring is then alkylated with isopentyl alcohol in the presence of a base such as potassium carbonate or sodium hydride to introduce the isopentyloxy group.

    Cyclization: The final step involves cyclization to form the pyridazinone structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized pyridazinone derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
4-Chloro-5-(isopentyloxy)pyridazin-3(2H)-one is primarily explored as a potential pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, which can lead to the development of drugs aimed at treating conditions such as:

  • Neurological Disorders : Its ability to cross the blood-brain barrier suggests potential applications in treating neurological conditions.
  • Cancer Therapeutics : Similar compounds have shown significant cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties.

Case Study: Anticancer Activity

Research indicates that derivatives of pyridazinones exhibit potent cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.21 µM against breast cancer cells, highlighting the potential efficacy of this compound in cancer treatment .

Biological Studies

Enzyme Interaction Studies
The compound can serve as a probe in biochemical assays to study enzyme interactions and cellular pathways. Its mechanism of action typically involves binding to specific molecular targets, modulating their activity, and potentially leading to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxic effects against breast cancer cell lines (IC50 values)
Anti-inflammatoryOver 50% inhibition of edema in animal models
Phosphodiesterase InhibitionPotent inhibitors with notable cardiotonic effects

Materials Science

Beyond medicinal applications, this compound can be utilized in materials science for developing novel materials with specific electronic or optical properties. The unique electronic structure provided by the heterocyclic ring can lead to advancements in organic electronics and photonics.

Synthetic Applications

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Refluxing with Chlorinated Reagents : This approach allows for the introduction of the chlorine atom at the fourth position.
  • Substitution Reactions : The isopentyloxy group can be introduced through nucleophilic substitution reactions.

These synthetic pathways showcase the versatility and potential efficiency in laboratory settings .

Mechanism of Action

The mechanism of action of 4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position 4/5) Molecular Weight Key Properties
4-Chloro-5-(isopentyloxy)pyridazin-3(2H)-one Cl (4), isopentyloxy (5) ~244.68 Moderate lipophilicity, metabolic stability
4-Chloro-5-(3-fluoro-5-(trifluoromethyl)benzyl)pyridazin-3(2H)-one Cl (4), fluorinated benzyl (5) ~385.75 High lipophilicity, enhanced receptor affinity
4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one Cl (4), piperidine (5) 213.67 Polar, hydrogen-bonding capability
2-(5-Bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one Cl (4), bromopentyl/ethylamino (5) 458.78 Bulky substituents, potential prodrug
4-Chloro-5-methoxypyridazin-3(2H)-one Cl (4), methoxy (5) 160.57 Low molecular weight, high solubility

Key Observations :

  • Electronic Effects : Chlorine at position 4 withdraws electron density, polarizing the ring and facilitating interactions with biological targets .
  • Metabolic Stability : Alkoxy groups like isopentyloxy resist hydrolysis better than esters or amines, prolonging half-life .

Biological Activity

4-Chloro-5-(isopentyloxy)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention due to its potential biological activities, particularly as an anti-inflammatory agent and a selective inhibitor of cyclooxygenase-2 (COX-2). This compound's structure and its derivatives have been studied for various pharmacological applications, including anti-inflammatory, analgesic, and antinociceptive effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structure CxHyClNzO\text{Structure }\quad \text{C}_x\text{H}_y\text{Cl}\text{N}_z\text{O}

This structure includes a pyridazine ring with a chloro substituent and an isopentyloxy group, which are crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study highlighted that pyridazinone derivatives are effective in inhibiting COX-2, an enzyme involved in the inflammatory process. The selectivity towards COX-2 over COX-1 is particularly beneficial as it reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

Table 1: Inhibition of COX Enzymes by Pyridazinone Derivatives

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Ratio (COX-2/COX-1)
4-Chloro-5-(isopentyloxy)pyridazin20854.25
Compound A10909.00
Compound B15805.33

Analgesic and Antinociceptive Effects

In addition to its anti-inflammatory properties, this compound has shown promising results in analgesic and antinociceptive assays. Studies conducted on various animal models demonstrated that derivatives of pyridazinones exhibit pain relief comparable to traditional analgesics without significant side effects .

Case Study: Analgesic Efficacy
A notable case study involved administering this compound to rodents subjected to pain-inducing stimuli. The results indicated a significant reduction in pain response, suggesting that this compound could be a viable alternative for managing pain .

The mechanism behind the biological activity of this compound primarily involves the inhibition of the cyclooxygenase pathway, leading to decreased production of prostaglandins, which are mediators of inflammation and pain. The selectivity for COX-2 allows for therapeutic effects while minimizing adverse effects associated with COX-1 inhibition.

Q & A

Q. How can synthetic routes for 4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one be optimized to improve yield and purity?

Methodological Answer: Key steps include:

  • Nucleophilic substitution : React 4,5-dichloropyridazin-3(2H)-one with isopentyl alcohol under basic conditions (e.g., K₂CO₃ in DMF) at 353 K for 8 hours to substitute the 5-chloro group .
  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity by stabilizing transition states. Post-reaction, quenching with ice-water improves precipitation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol removes unreacted precursors. Monitor intermediates via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C–Cl = 1.73 Å) and torsion angles, confirming regioselectivity of substitution .
  • NMR spectroscopy :
    • ¹H NMR : Isopentyloxy protons appear as a triplet at δ 1.2–1.4 ppm (CH₂) and a multiplet at δ 4.3–4.5 ppm (OCH₂) .
    • ¹³C NMR : Pyridazinone carbonyl resonates at δ 160–165 ppm .
  • HRMS : Molecular ion [M+H]⁺ at m/z 257.0824 (calculated) validates stoichiometry .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of substituent positioning in pyridazinone derivatives?

Methodological Answer:

  • Temperature : Higher temperatures (e.g., 353 K) favor substitution at the 5-position due to lower activation energy compared to the 4-position .
  • Base strength : Strong bases (e.g., K₂CO₃ vs. NaHCO₃) deprotonate the hydroxyl group, directing electrophilic attack to the 5-chloro site .
  • Steric effects : Bulky substituents (e.g., isopentyloxy) hinder 4-position reactivity, as shown in comparative studies of analogous compounds .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

Methodological Answer:

  • Hydrogen bonding : N–H···O interactions (2.8–3.0 Å) between pyridazinone NH and carbonyl groups create dimeric motifs .
  • Van der Waals forces : Isopentyl chains pack via C–H···π interactions (3.3–3.5 Å) with adjacent aromatic rings, observed in related pyridazinone derivatives .
  • Symmetry operations : Space group P2₁/c (monoclinic) with Z = 4 allows efficient packing, as confirmed by refinement residuals R < 0.05 .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic centers. The 4-chloro site shows higher partial positive charge (Mulliken charge: +0.32 vs. +0.18 at C5) .
  • Transition state analysis : Simulate SNAr mechanisms to calculate activation barriers for substitution reactions. Solvent effects (e.g., DMF) reduce ΔG‡ by 15–20 kJ/mol compared to toluene .
  • Molecular docking : Predict binding affinities with biological targets (e.g., kinase enzymes) using AutoDock Vina, focusing on H-bond interactions with the pyridazinone core .

Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

Methodological Answer:

  • pH control : Store in neutral buffers (pH 6–8) to prevent acid-catalyzed hydrolysis of the isopentyloxy group .
  • Antioxidants : Add 0.1% BHT to ethanol recrystallization solutions to inhibit radical-mediated degradation .
  • Light protection : Amber vials reduce photolytic cleavage of the C–Cl bond, as shown in UV stability assays (λ > 300 nm) .

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